molecular formula C12H22O3 B14344367 3-methyl-5-(4-methyloxan-2-yl)oxypentanal CAS No. 101153-83-7

3-methyl-5-(4-methyloxan-2-yl)oxypentanal

Katalognummer: B14344367
CAS-Nummer: 101153-83-7
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: NYNVUDUNNAUQKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-5-(4-methyloxan-2-yl)oxypentanal is an organic compound with a complex structure that includes both an oxane ring and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(4-methyloxan-2-yl)oxypentanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the oxane ring through a cyclization reaction, followed by the introduction of the aldehyde group via oxidation reactions. Specific reagents and catalysts are used to control the reaction conditions and ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-5-(4-methyloxan-2-yl)oxypentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methyl-5-(4-methyloxan-2-yl)oxycarboxylic acid.

    Reduction: 3-methyl-5-(4-methyloxan-2-yl)oxypentanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-methyl-5-(4-methyloxan-2-yl)oxypentanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-methyl-5-(4-methyloxan-2-yl)oxypentanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-5-(4-methyloxan-2-yl)oxypentanol: The reduced form of the compound.

    3-methyl-5-(4-methyloxan-2-yl)oxycarboxylic acid: The oxidized form of the compound.

    4-methyloxan-2-yl derivatives: Compounds with similar oxane ring structures but different substituents.

Uniqueness

3-methyl-5-(4-methyloxan-2-yl)oxypentanal is unique due to the presence of both an oxane ring and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

101153-83-7

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

3-methyl-5-(4-methyloxan-2-yl)oxypentanal

InChI

InChI=1S/C12H22O3/c1-10(3-6-13)4-7-14-12-9-11(2)5-8-15-12/h6,10-12H,3-5,7-9H2,1-2H3

InChI-Schlüssel

NYNVUDUNNAUQKW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCOC(C1)OCCC(C)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.